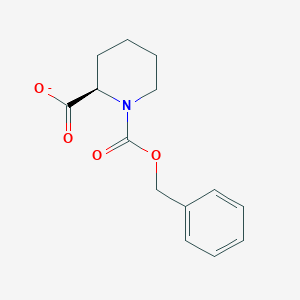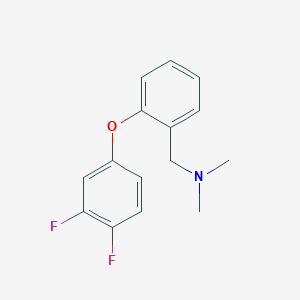
Sert-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sert-IN-3 is a compound known for its inhibitory effects on the serotonin transporter (SERT). The serotonin transporter is a protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the action of serotonin and recycling it in a sodium-dependent manner . This compound has shown significant potential in pharmacological assays, particularly in the inhibition of serotonin reuptake, making it a valuable compound in the study of neuropsychiatric disorders .
Méthodes De Préparation
The synthesis of Sert-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a phenoxyphenyl-methanamine intermediate, followed by a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Sert-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Sert-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of serotonin reuptake and the role of the serotonin transporter in various physiological processes . In biology, this compound is employed to investigate the effects of serotonin on cellular signaling pathways and neurotransmission . In medicine, it has potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder . Additionally, this compound is used in the pharmaceutical industry to develop new drugs targeting the serotonin transporter .
Mécanisme D'action
Sert-IN-3 exerts its effects by binding to the serotonin transporter and inhibiting the reuptake of serotonin into presynaptic neurons . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling and potentially alleviating symptoms of neuropsychiatric disorders . The molecular targets of this compound include the central substrate-binding site of the serotonin transporter, where it stabilizes the transporter in an outward-open conformation . This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressants .
Comparaison Avec Des Composés Similaires
Sert-IN-3 is unique in its high affinity and selectivity for the serotonin transporter compared to other similar compounds. Some of the similar compounds include fluoxetine, sertraline, and paroxetine, which are also serotonin reuptake inhibitors . this compound has shown a higher potency in inhibiting serotonin reuptake, with an IC50 value of 34.4 nM . This makes it a valuable compound for research and potential therapeutic applications. The structural differences between this compound and other serotonin reuptake inhibitors contribute to its unique binding properties and pharmacological profile .
Propriétés
Formule moléculaire |
C15H15F2NO |
|---|---|
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
1-[2-(3,4-difluorophenoxy)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H15F2NO/c1-18(2)10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12/h3-9H,10H2,1-2H3 |
Clé InChI |
AWYCWRNBPPRCNF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1OC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
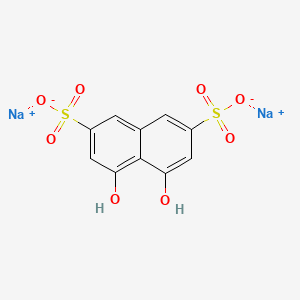


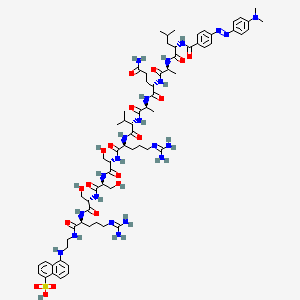

![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

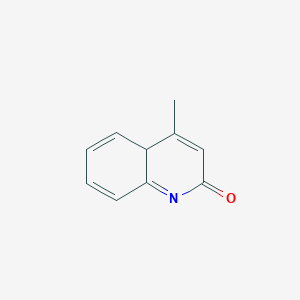
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)


